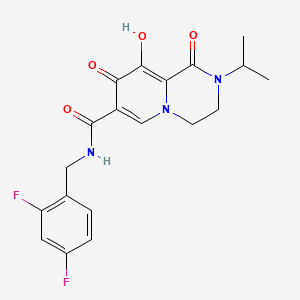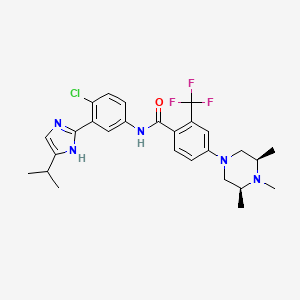
Hedgehog IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedgehog IN-5 is an orally active small molecule inhibitor of the hedgehog signaling pathway. This compound is primarily used in scientific research for its potential therapeutic applications, particularly in the treatment of fibrotic diseases . The hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is associated with various diseases, including cancer .
Vorbereitungsmethoden
The synthesis of Hedgehog IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common organic reagents and catalysts .
Analyse Chemischer Reaktionen
Hedgehog IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong oxidizing agents, this compound can undergo oxidation to form oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Hedgehog IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the hedgehog signaling pathway and its role in various biological processes. In biology, this compound is used to investigate the molecular mechanisms underlying the hedgehog signaling pathway and its involvement in cell differentiation, proliferation, and apoptosis . In medicine, this compound is being explored for its potential therapeutic applications in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis . Additionally, this compound is used in industrial research to develop new drugs targeting the hedgehog signaling pathway .
Wirkmechanismus
Hedgehog IN-5 exerts its effects by inhibiting the activity of the hedgehog signaling pathway. The hedgehog signaling pathway involves several key protein components, including the signaling ligand Sonic Hedgehog, the receptor Patched, and the signal transducer Smoothened . This compound binds to and inhibits the activity of Smoothened, thereby preventing the activation of downstream transcription factors in the Gli family . This inhibition leads to the suppression of target gene expression and the modulation of various cellular processes, such as cell proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Hedgehog IN-5 is one of several small molecule inhibitors targeting the hedgehog signaling pathway. Other similar compounds include vismodegib, sonidegib, and arsenic trioxide . Vismodegib and sonidegib are also Smoothened inhibitors and are used in the treatment of basal cell carcinoma . Arsenic trioxide, on the other hand, inhibits the activity of Gli transcription factors and is used in the treatment of acute promyelocytic leukemia .
Eigenschaften
Molekularformel |
C27H31ClF3N5O |
|---|---|
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
N-[4-chloro-3-(5-propan-2-yl-1H-imidazol-2-yl)phenyl]-2-(trifluoromethyl)-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C27H31ClF3N5O/c1-15(2)24-12-32-25(34-24)21-10-18(6-9-23(21)28)33-26(37)20-8-7-19(11-22(20)27(29,30)31)36-13-16(3)35(5)17(4)14-36/h6-12,15-17H,13-14H2,1-5H3,(H,32,34)(H,33,37)/t16-,17+ |
InChI-Schlüssel |
CVVUZQQWIRPGLM-CALCHBBNSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |
Kanonische SMILES |
CC1CN(CC(N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)

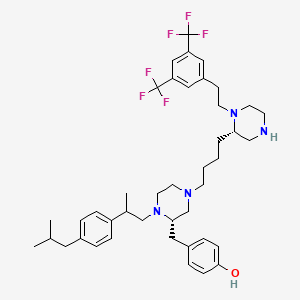
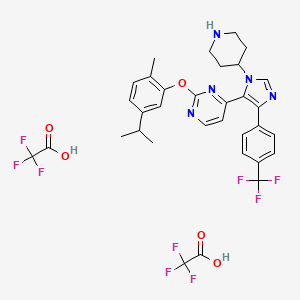
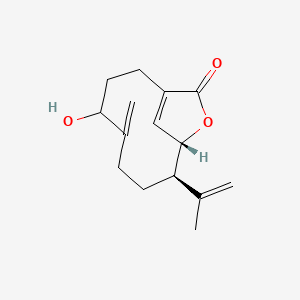
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
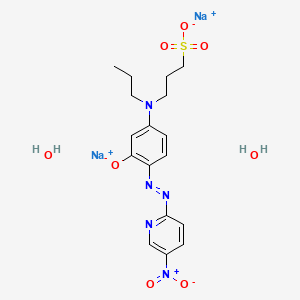
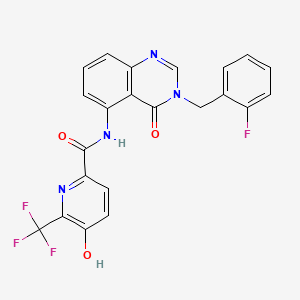

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
